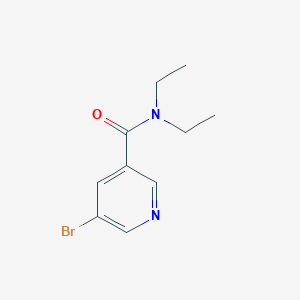
5-Bromo-N,N-diethyl-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a chemical compound with the CAS Number: 104290-44-0 . It has a molecular weight of 257.13 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-N,N-diethylnicotinamide . The InChI code is 1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antiviral Research
5-Bromo-N,N-diethyl-3-pyridinecarboxamide has shown potential in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit antiviral activities . This suggests that 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be synthesized into derivatives that may act as antiviral agents, potentially inhibiting viruses by binding to specific proteins involved in viral replication.
Anti-inflammatory Applications
The compound’s structural similarity to indole derivatives, which are known for their anti-inflammatory properties, indicates that it could be used to develop new anti-inflammatory medications . These could be particularly useful in treating chronic inflammatory diseases by modulating the body’s immune response.
Anticancer Therapeutics
Research has indicated that derivatives of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, such as 5-bromoindole hydrazone derivatives, have been studied for their potential as inhibitors of VEGFR-2 tyrosine kinase, which plays a significant role in tumor angiogenesis . This application is crucial in the development of targeted cancer therapies that aim to inhibit tumor growth by blocking the blood supply to cancer cells.
Antimicrobial Activity
Compounds with the indole core have been found to possess antimicrobial properties . By extension, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be utilized in the synthesis of new antimicrobial agents that target resistant strains of bacteria and other pathogens.
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, suggesting that 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be explored for its potential in protecting neuronal cells against damage . This could lead to advancements in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Enzyme Inhibition
The compound could be used to create enzyme inhibitors, as seen with other indole derivatives that inhibit enzymes like cholinesterase . Such inhibitors are valuable in the treatment of diseases like myasthenia gravis and Alzheimer’s disease, where enzyme regulation is a key therapeutic strategy.
Antidiabetic Agents
Given the broad spectrum of biological activities of indole derivatives, including antidiabetic effects, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be a starting point for the development of new antidiabetic drugs . These drugs would aim to regulate blood sugar levels in patients with diabetes.
Antimalarial Research
Indole derivatives have also been noted for their antimalarial properties . Therefore, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be instrumental in creating compounds that inhibit the life cycle of malaria-causing parasites, contributing to the fight against this life-threatening disease.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-N,N-diethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INALCDDCRXNOBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630822 |
Source


|
| Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-diethyl-3-pyridinecarboxamide | |
CAS RN |
104290-44-0 |
Source


|
| Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)




![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

